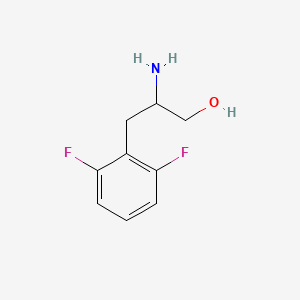

2-Amino-3-(2,6-difluorophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,6-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-8-2-1-3-9(11)7(8)4-6(12)5-13/h1-3,6,13H,4-5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTYJIUDWFEQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(CO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Organic Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a pivotal strategy in the fields of medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a molecule. These properties include metabolic stability, lipophilicity, and binding affinity to biological targets.

The presence of the 2,6-difluorophenyl moiety in 2-Amino-3-(2,6-difluorophenyl)propan-1-ol places it firmly within the class of fluorinated aromatic compounds. This specific substitution pattern can have significant conformational effects and can alter the electronic properties of the aromatic ring, which in turn can influence intermolecular interactions. Fluorinated amino alcohols, as a class, are valuable chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Below is a table summarizing the general properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol |

| LogP | 1.35 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

This data is compiled from publicly available chemical databases.

Significance As a Scaffold in Advanced Chemical Synthesis

Strategies for Enantioselective Synthesis

The creation of the vicinal amino alcohol moiety with specific stereochemistry is a key challenge in the synthesis of this compound. Several powerful asymmetric methodologies can be employed to achieve this, including asymmetric reductions, epoxidation/ring-opening strategies, multicomponent reactions, and the use of chiral building blocks.

Asymmetric reduction of a suitable prochiral precursor, such as an aminoketone or a related derivative, is a direct and efficient route to chiral amino alcohols. This can be achieved through the use of chiral metal catalysts or biocatalysts.

The asymmetric hydrogenation of ketones and imines using chiral ruthenium catalysts, pioneered by Ryōji Noyori, stands as a powerful tool for the synthesis of chiral alcohols and amines. nih.gov These catalysts, particularly those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamine ligands, are highly efficient and enantioselective for a wide range of substrates, including those with fluorine substituents. nih.govorganic-chemistry.org

For the synthesis of this compound, a plausible route involves the asymmetric hydrogenation of a protected α-amino ketone precursor, such as 2-(dibenzylamino)-1-(2,6-difluorophenyl)ethan-1-one. The Noyori-type catalyst system, for instance, a Ru(II) complex with a chiral diphosphine and a diamine ligand, can facilitate the highly stereoselective reduction of the ketone to the corresponding alcohol. umich.edu The presence of the amino group can influence the stereochemical outcome, and the choice of protecting group is crucial.

The general mechanism for Noyori asymmetric hydrogenation involves the formation of a ruthenium hydride species that coordinates to the ketone. The transfer of hydride to the carbonyl carbon occurs through a six-membered pericyclic transition state, where the chirality of the ligand environment dictates the facial selectivity of the reduction. organic-chemistry.org

Below is a table illustrating the application of Noyori-type catalysts in the asymmetric reduction of related aminoketones, demonstrating the high efficiency and enantioselectivity achievable with this method.

| Catalyst | Substrate | Product | Yield (%) | ee (%) |

| RuCl₂[(S)-BINAP] | 2-Aminoacetophenone | (S)-2-Amino-1-phenylethanol | >95 | >98 |

| Ir/f-phamidol | Aryl α-dibenzylamino β-ketoesters | syn-Aryl β-hydroxy α-amino derivatives | >99 | >99 |

This table presents data for analogous compounds to illustrate the potential effectiveness of the methodology for the target compound.

Biocatalysis, particularly the use of alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the reduction of ketones. nih.gov These enzymes, often used as whole-cell systems or as isolated enzymes, can reduce a wide variety of prochiral ketones to their corresponding chiral alcohols with excellent enantiomeric excess. nih.govmdpi.com The stereoselectivity of ADHs is governed by Prelog's rule, which predicts the stereochemistry of the product based on the relative size of the substituents on the ketone. However, anti-Prelog enzymes are also known, providing access to the opposite enantiomer. nih.gov

In the context of synthesizing this compound, an ADH could be employed to reduce a suitable ketone precursor, such as 1-(2,6-difluorophenyl)-2-(protected amino)propan-1-one. The choice of microorganism or isolated enzyme would be critical to achieve the desired stereochemistry. For example, Saccharomyces cerevisiae (baker's yeast) is a commonly used whole-cell biocatalyst for ketone reductions.

The reaction typically requires a cofactor, such as NADPH or NADH, which is regenerated in situ using a sacrificial alcohol like isopropanol. nih.gov The mild reaction conditions (room temperature, aqueous media) make this a highly attractive method.

The following table shows representative examples of biocatalytic reductions of ketones, highlighting the high conversions and enantioselectivities that can be obtained.

| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) |

| Saccharomyces cerevisiae | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100 | >99 |

| Hansenula polymorpha SC 13865 | 1-(4-fluorophenyl)-4-chloro-1-butanone | (R)-1-(4-fluorophenyl)-4-chloro-1-butanol | >80 | >94 |

This table presents data for analogous compounds to illustrate the potential effectiveness of the methodology for the target compound.

An alternative strategy for constructing the 1,2-amino alcohol moiety involves the asymmetric epoxidation of an alkene precursor, followed by regioselective ring-opening with an amine source. The Jacobsen-Katsuki epoxidation is a particularly powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex. wikipedia.org

For the synthesis of this compound, a suitable precursor would be a cinnamyl alcohol derivative, such as (E)-3-(2,6-difluorophenyl)prop-2-en-1-ol. Asymmetric epoxidation of this alkene using Jacobsen's catalyst would yield a chiral epoxide. Subsequent regioselective ring-opening of this epoxide at the less hindered carbon atom with an amine nucleophile (e.g., ammonia (B1221849) or a protected amine equivalent) would furnish the desired amino alcohol. mdpi.com The stereochemistry of the final product is determined by both the epoxidation step and the S(_N)2-type ring-opening reaction.

The mechanism of the Jacobsen epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. wikipedia.org The chiral salen ligand creates a chiral environment that directs the approach of the alkene, leading to high enantioselectivity. wikipedia.org

The following table provides examples of Jacobsen epoxidation and subsequent ring-opening to form amino alcohols.

| Catalyst | Alkene Substrate | Epoxide Intermediate | Ring-Opening Reagent | Final Product | ee (%) |

| (R,R)-Jacobsen's catalyst | Styrene | (R)-Styrene oxide | NH₃ | (R)-2-Amino-1-phenylethanol | >95 |

| (S,S)-Jacobsen's catalyst | Indene | (1S,2R)-Indene oxide | NaN₃ then H₂/Pd | (1R,2S)-1-Amino-2-indanol | >98 |

This table presents data for analogous compounds to illustrate the potential effectiveness of the methodology for the target compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. The Petasis reaction, also known as the borono-Mannich reaction, is a prominent MCR for the synthesis of substituted amines, including amino alcohols. wikipedia.orgsemanticscholar.org

The Petasis reaction involves the reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde or its equivalent), and a vinyl- or aryl-boronic acid. wikipedia.orgsemanticscholar.org To synthesize this compound, a potential approach would involve the reaction of ammonia, glyoxal (B1671930) (or a protected equivalent), and (2,6-difluorobenzyl)boronic acid. The use of a chiral amine or a chiral catalyst can induce asymmetry in the product.

The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org The versatility of the Petasis reaction allows for a wide range of substituents to be incorporated, making it a valuable tool in combinatorial and medicinal chemistry. wikipedia.org

| Amine | Carbonyl | Boronic Acid | Product | Diastereomeric Ratio |

| L-Phenylalanine methyl ester | Lactol from L-phenyl-lactic acid | Phenylboronic acid | anti-1,2-Amino alcohol | High d.r. |

| (S)-2-Phenylglycinol | α-Keto acid | Vinylboronic acid | Allylamine | Single diastereomer |

This table presents data for analogous compounds to illustrate the potential effectiveness of the methodology for the target compound.

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a classic and reliable strategy for asymmetric synthesis. nih.gov Amino acids are a particularly valuable component of the chiral pool. For the synthesis of this compound, a chiral amino acid such as D- or L-phenylalanine could serve as the starting material.

A plausible synthetic sequence could involve the conversion of the carboxylic acid functionality of a protected phenylalanine derivative to a hydroxymethyl group. This can be achieved by reduction of the corresponding ester or activated carboxylic acid. The 2,6-difluorophenyl group would need to be introduced, for example, through a suitable cross-coupling reaction on a halogenated phenylalanine derivative.

Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of a reaction. For instance, a chiral sulfinimine, derived from a prochiral imine and a chiral sulfinamide, can undergo diastereoselective addition of a nucleophile. nih.gov Subsequent removal of the auxiliary reveals the chiral amine.

The following table illustrates the use of chiral building blocks in the synthesis of amino alcohols.

| Chiral Building Block | Key Transformation | Product |

| (1R,2R)-2-amino-1-phenylpropane-1,3-diol | Fluorination with DAST | 3-Fluorophenylalanine analogue |

| L-Phenylalanine | Reduction of ester | (S)-2-Amino-3-phenylpropan-1-ol |

This table presents data for analogous compounds to illustrate the potential effectiveness of the methodology for the target compound.

Resolution and Racemization-Recycle Processes

Accessing enantiomerically pure this compound and its analogs can also be achieved through the resolution of racemic mixtures. Kinetic resolution, particularly using enzymatic methods, is a common strategy. For instance, lipases have been employed in the hydrolysis of racemic β-amino carboxylic ester hydrochlorides to selectively produce one enantiomer of the β-amino acid, leaving the unreacted ester as the other enantiomer, both with excellent enantiomeric excess (≥99%). semanticscholar.org

In synthetic strategies that employ chiral auxiliaries, such as the Ni(II) complex method, the resolution is integral to the synthesis. acs.org The diastereomeric products formed during the alkylation step can be separated, and subsequent removal of the auxiliary yields the enantiopure product. A key advantage of this method is the potential for a racemization-recycle process. The chiral ligand used to form the complex can be recovered with high efficiency, allowing it to be reused in subsequent batches. acs.org Furthermore, studies on related chiral fluoronitriles have investigated their configurational stability and susceptibility to racemization in the presence of organic bases, which is crucial information for developing dynamic kinetic resolution protocols. nsf.gov

Functional Group Transformations and Derivatization

The presence of both a primary amine and a primary alcohol in this compound allows for a wide range of functional group transformations and derivatizations.

Nucleophilic Substitution Reactions

The primary alcohol and amine groups of the title compound can participate in nucleophilic substitution reactions. The hydroxyl group is a poor leaving group but can be activated by protonation or conversion to a better leaving group, such as a tosylate or mesylate. The resulting activated intermediate is then susceptible to attack by various nucleophiles in an S(_N)2 reaction, leading to the substitution of the hydroxyl group. gatech.edu Because the substrate is a primary alcohol, an S(_N)1 mechanism is unlikely due to the instability of the corresponding primary carbocation. quizlet.com

The amino group itself is a potent nucleophile but can also be a leaving group under certain conditions, though this is less common. More frequently, the amine will act as the nucleophile, for example, in reactions with alkyl halides to form secondary or tertiary amines.

Esterification and Amidation Strategies

The functional groups of this compound readily undergo esterification and amidation. The primary alcohol can be esterified by reacting with carboxylic acids, acid chlorides, or anhydrides, typically under acidic catalysis or in the presence of a coupling agent.

The primary amine can be acylated to form amides using similar reagents. A significant advancement in this area is the development of methods for the direct amidation of unprotected amino acids and their derivatives. researchgate.netrsc.org For instance, the commercially available borate (B1201080) ester B(OCH(_2)CF(_3))(_3) has been shown to be a highly effective reagent for the direct, protecting-group-free amidation of α-amino acids with a variety of amines. rsc.org This circumvents the traditional multi-step process of N-protection, amidation, and deprotection. researchgate.net Such strategies can be adapted for the amidation of the amino group in the title amino alcohol.

| Functional Group | Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| -OH (Alcohol) | Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (R-COO-R') | researchgate.net |

| -NH2 (Amine) | Amidation / Acylation | Acid Chloride (R-COCl) | Amide (R-CONH-R') | google.com |

| -NH2 (Amine) | Direct Amidation | R-COOH, B(OCH2CF3)3 | Amide (R-CONH-R') | rsc.orgnih.gov |

Cyclization Reactions for Heterocyclic Derivatives

The 1,3-relationship between the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds. The bifunctional nature of the molecule allows for intramolecular cyclization reactions to form saturated six-membered rings.

For example, reaction with a carbonyl compound (an aldehyde or ketone) can lead to the formation of a tetrahydro-1,3-oxazine derivative. Reaction with phosgene (B1210022) or a phosgene equivalent could yield a cyclic carbamate. These cyclization reactions provide a direct route to complex heterocyclic structures, which are of significant interest in medicinal chemistry. nih.govfrontiersin.org The synthesis of heterocycles from amino acid precursors is a well-established field, and many of the developed methodologies can be applied to this amino alcohol to create a diverse library of derivatives. rdd.edu.iq

Photoredox Catalysis in Amino Acid and Alcohol Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel reaction pathways under mild conditions. This methodology is particularly effective for the synthesis of unnatural amino acids and their derivatives by facilitating the generation of radical intermediates that would be challenging to form using traditional methods.

The core principle involves a photocatalyst (PC) that, upon absorption of visible light, becomes electronically excited. This excited state can then engage in single-electron transfer (SET) with a substrate to generate a radical species. In the context of amino acid synthesis, this approach has been applied to the functionalization of C-H bonds and the addition of radical precursors across double bonds.

A plausible mechanism for synthesizing α-amino acid derivatives involves the generation of an alkyl radical from a suitable precursor, such as an alkyltrifluoroborate or a carboxylic acid. This radical then undergoes a conjugate addition to a dehydroalanine (B155165) derivative. The resulting α-amino radical is subsequently trapped by another species to form the final product. This strategy allows for the incorporation of a wide variety of functional groups under gentle, ambient temperature conditions. While direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, the principles can be applied to create structurally similar compounds.

Table 1: Examples of Photoredox-Catalyzed Reactions for Amino Acid Synthesis

| Radical Precursor | Amino Acid Backbone | Photocatalyst | Product Type | Yield (%) | Diastereomeric Ratio (dr) |

| Potassium benzyltrifluoroborate | bis-Boc dehydroalanine benzyl (B1604629) ester | Mesityl acridinium | α-Fluoro-α-amino acid | N/A | N/A |

| Pivalic acid | N-sulfinyl imine | Acridinium-based catalyst | α-Amino acid derivative | 91% | >95:5 |

| Tertiary Carboxylic Acids | N-sulfinyl imine | Acridinium-based catalyst | α-Amino acid derivative | 81-87% | >95:5 |

This table illustrates the versatility of photoredox catalysis in synthesizing various amino acid derivatives, based on data from similar reported transformations.

Mannich-Type Reactions and Related Approaches

The Mannich reaction is a classic and versatile carbon-carbon bond-forming reaction used for the synthesis of β-amino carbonyl compounds, which are valuable precursors to amino alcohols and other important molecules. The reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde and a primary or secondary amine.

Direct asymmetric Mannich reactions, often catalyzed by organocatalysts like proline and its derivatives, provide a highly effective route to enantiomerically enriched amino acids and amino alcohols. These catalysts facilitate the reaction between an unmodified aldehyde and an imine, leading to either syn- or anti-products with high diastereo- and enantioselectivities. The development of catalysts that can selectively produce the anti-diastereomer has been a significant challenge and focus of research. For instance, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid has been specifically designed to catalyze direct enantioselective anti-selective Mannich-type reactions.

While the classical Mannich reaction is limited to non-enolizable aldehydes, recent advancements have expanded its scope through radical-based processes. A three-component radical homo-Mannich reaction has been developed that can utilize enolizable aldehydes, significantly broadening the utility of this transformation for creating γ-amino-carbonyl compounds. These carbonyl compounds can subsequently be reduced to form the corresponding amino alcohols.

Table 2: Catalyst Performance in Asymmetric Mannich-Type Reactions

| Catalyst | Aldehyde | Imine | Product | Diastereoselectivity (anti:syn) | Enantiomeric Excess (ee) |

| (S)-proline | Various | N-p-methoxyphenyl (PMP) protected imines | syn-Amino aldehydes | N/A | High |

| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Propionaldehyde | N-PMP-protected α-imino methyl glyoxylate | anti-Product | 95:5 | ~98% |

This table summarizes the stereochemical outcomes of Mannich-type reactions using different organocatalysts, highlighting the ability to control diastereoselectivity.

Epoxide Ring Opening with Lewis Acid Catalysis

The ring-opening of epoxides with nucleophiles is a fundamental and powerful strategy for the synthesis of 1,2-difunctionalized compounds, including β-amino alcohols. The use of Lewis acid catalysts is crucial in this transformation as they activate the epoxide ring towards nucleophilic attack, often influencing both the rate and the regioselectivity of the reaction.

In the synthesis of amino alcohols, an amine acts as the nucleophile, attacking one of the electrophilic carbons of the Lewis acid-activated epoxide. This reaction can proceed with high efficiency and stereoselectivity, typically following an SN2 mechanism, which results in an inversion of configuration at the attacked carbon center. The choice of Lewis acid can be critical; catalysts such as tin-beta (Sn-Beta) zeolites have shown high activity and regioselectivity for the ring-opening of epoxides with alcohols. Similarly, aluminum-based Lewis acids have been effective in catalyzing the ring-opening of epoxides with amines, affording 2-amino alcohols in high yields under solvent-free conditions.

For a substrate like a 2,6-difluorophenyl-substituted epoxide, nucleophilic attack by an amine, facilitated by a Lewis acid, would be expected to occur at the less sterically hindered carbon of the epoxide ring. Subsequent removal of protecting groups would yield the target this compound. The reaction's regioselectivity is a key consideration, and the presence of electron-withdrawing groups on the phenyl ring can influence the site of nucleophilic attack.

Table 3: Lewis Acid Catalysis in Epoxide Ring-Opening Reactions

| Epoxide Substrate | Nucleophile | Lewis Acid Catalyst | Product | Yield |

| Epichlorohydrin | Methanol | Sn-Beta | Beta alkoxy alcohol | High Activity |

| Styrene Oxide | Aromatic/Aliphatic Amines |

Structure Activity Relationship Sar Studies of 2 Amino 3 2,6 Difluorophenyl Propan 1 Ol Derivatives

Impact of Fluorine Substitution on Molecular Interactions

The introduction of fluorine atoms onto the phenyl ring of the propanolamine scaffold significantly influences the compound's molecular interactions, which are crucial for its biological activity. The high electronegativity and unique properties of fluorine allow it to modulate the electronic environment of the molecule and participate in various non-covalent interactions.

Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a biological target, such as an enzyme or receptor. researchgate.netbenthamscience.comscispace.comnih.gov This alteration in lipophilicity is a key factor in improving the biodistribution of a drug. nih.gov Furthermore, the strong electron-withdrawing nature of fluorine can affect the acidity (pKa) of nearby functional groups, such as the amino group in the propanolamine backbone. nih.gov This modulation can influence the ionization state of the molecule at physiological pH, which is critical for drug-receptor binding.

Influence of Chirality and Stereochemistry on Biological Recognition

The 2-Amino-3-(2,6-difluorophenyl)propan-1-ol scaffold contains at least one chiral center at the carbon atom bearing the amino group, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of atoms is paramount for biological activity, as molecular recognition by biological macromolecules like enzymes and receptors is highly stereospecific. researchgate.netmdpi.commdpi.comnih.gov

Living systems are inherently chiral, composed of L-amino acids and D-sugars, which results in biological targets having specific three-dimensional binding sites. mdpi.com Consequently, different enantiomers of a chiral drug can exhibit significant differences in their pharmacological activity, with one enantiomer (the eutomer) often being significantly more potent than the other (the distomer). researchgate.net The differential binding can be attributed to the fact that only one enantiomer can achieve the optimal three-point attachment to the binding site.

The specific stereochemistry of chiral amino alcohols is crucial for their role as building blocks in the synthesis of pharmaceuticals. The spatial arrangement of the amino and hydroxyl groups dictates how the molecule fits into its biological target. mdpi.com For derivatives of this compound, the specific configuration (R or S) at the stereogenic centers will determine the orientation of the 2,6-difluorophenyl ring, the amino group, and the hydroxyl group, thereby profoundly affecting the binding affinity and efficacy at its target. scispace.comnih.gov

Systematic Modulations of the Propanol Backbone and Aryl Moiety

Systematic structural modifications of the this compound scaffold are a cornerstone of SAR studies, aimed at optimizing biological activity. These modifications can involve altering the propanol backbone or changing the substitution pattern on the aryl moiety.

Propanol Backbone Modifications: Modifications to the propanol backbone can include alkylation or acylation of the amino and hydroxyl groups, extension or constraint of the carbon chain, and introduction of additional functional groups. For instance, converting the primary alcohol to an ether or ester can alter the compound's lipophilicity and metabolic stability. Similarly, modifying the amino group to a secondary or tertiary amine can influence its basicity and hydrogen bonding capacity. Such changes have been explored in related propanolamine derivatives to enhance their biological profiles. google.com

Aryl Moiety Modifications: While the focus is on the 2,6-difluorophenyl group, SAR studies often involve synthesizing analogs with different substitution patterns on the phenyl ring. This can include changing the position and number of fluorine atoms or replacing them with other electron-withdrawing or electron-donating groups. These modifications alter the electronic properties of the aryl ring and its potential for interactions such as pi-stacking, halogen bonding, and hydrogen bonding, thereby influencing binding affinity and selectivity for a given biological target.

The following table illustrates hypothetical SAR data for backbone and aryl modifications based on common findings in medicinal chemistry.

| Modification | Position | Substituent | Relative Potency |

| Propanol Backbone | C1-OH | -OCH₃ | Moderate |

| Propanol Backbone | C2-NH₂ | -NHCH₃ | Increased |

| Propanol Backbone | C2-NH₂ | -N(CH₃)₂ | Variable |

| Aryl Moiety | C4' | -F | Increased |

| Aryl Moiety | C4' | -Cl | Similar to -F |

| Aryl Moiety | C4' | -OH | Decreased |

| Aryl Moiety | C3' | -F | Moderate |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this exact scaffold is not publicly available.

SAR in the Context of Specific Biological Target Classes

The structure-activity relationships of this compound derivatives are highly dependent on the specific biological target they are designed to interact with, such as enzymes or receptors.

Enzyme Inhibition Profiles and Structural Correlates

Amino alcohol scaffolds are known to be present in various enzyme inhibitors. For derivatives of this compound, the structural features play a direct role in their inhibitory mechanism and potency. For example, the hydroxyl and amino groups can act as hydrogen bond donors or acceptors, anchoring the inhibitor within the active site of an enzyme. The 2,6-difluorophenyl group can fit into a hydrophobic pocket, with the fluorine atoms potentially forming specific interactions with the enzyme.

In the context of digestive enzymes like α-glucosidase and pancreatic lipase, synthetic amino acid derivatives have shown inhibitory potential. nih.gov The potency of such inhibitors is often correlated with their ability to mimic the transition state of the natural substrate. Modifications that enhance this mimicry or introduce new favorable interactions will lead to lower IC₅₀ values. For example, the gamma-secretase inhibitor Nirogacestat contains a difluoro-substituted moiety, highlighting the utility of this feature in enzyme inhibition. wikipedia.org

Below is a hypothetical data table illustrating potential enzyme inhibition profiles for a series of analogs.

| Compound ID | Aryl Substitution | Backbone Modification | Target Enzyme | IC₅₀ (µM) |

| 1 (Parent) | 2,6-di-F | None | Enzyme X | 15.2 |

| 1a | 2,6-di-F | C1-OCH₃ | Enzyme X | 10.5 |

| 1b | 2,6-di-F | C2-NHCH₃ | Enzyme X | 5.8 |

| 1c | 2,4-di-F | None | Enzyme X | 22.1 |

| 1d | 4-F | None | Enzyme X | 35.4 |

This table is for illustrative purposes to demonstrate SAR principles, as specific experimental data for derivatives of this compound is not available in the public domain.

Receptor Binding Affinities and Conformational Aspects

For G-protein coupled receptors (GPCRs) or ion channels, the binding affinity (often measured as Kᵢ) of a ligand is critically dependent on its three-dimensional shape (conformation) and the complementarity of its functional groups with the receptor's binding pocket. The this compound scaffold can adopt various conformations, and the lowest energy conformation is not necessarily the bioactive one.

The 2,6-difluoro substitution pattern can restrict the rotation of the phenyl ring, influencing the preferred conformation of the molecule and potentially pre-organizing it for a better fit into the receptor. nih.gov This conformational constraint can lead to higher affinity and selectivity. SAR studies on related amino alcohol derivatives have shown that modifications to the amino group and the length of the alkyl chain can significantly impact binding affinity for targets like the sphingosine-1-phosphate receptors. nih.gov For instance, studies on chromenone derivatives targeting sigma receptors revealed that both the nature of the terminal amine and the length of the linker chain were crucial for high affinity. nih.gov

A hypothetical table of receptor binding affinities is presented below to illustrate these concepts.

| Compound ID | Aryl Substitution | Backbone Modification | Target Receptor | Kᵢ (nM) |

| 2 (Parent) | 2,6-di-F | None | Receptor Y | 85 |

| 2a | 2,6-di-F | (S)-enantiomer | Receptor Y | 35 |

| 2b | 2,6-di-F | (R)-enantiomer | Receptor Y | 450 |

| 2c | 2,6-di-F, 4-Cl | None | Receptor Y | 62 |

| 2d | 2-F | None | Receptor Y | 150 |

This table is for illustrative purposes to demonstrate SAR principles, as specific experimental data for derivatives of this compound is not available in the public domain.

Comparative SAR Across Related Fluoroaminoalcohol Scaffolds

Comparing the SAR of this compound derivatives with other fluoroaminoalcohol scaffolds provides valuable insights into the specific contributions of each structural component. For example, comparing it to analogs where the phenyl ring is replaced by another aromatic system (e.g., thiophene in duloxetine intermediates) can reveal the importance of the phenyl ring's electronic and steric properties. semanticscholar.org

Similarly, comparing the 2,6-difluoro substitution to other patterns (e.g., a single fluorine at the 4-position or a trifluoromethyl group) can elucidate the specific advantages of the ortho-difluoro pattern in terms of conformational restriction and interaction potential. nih.gov Studies on fluorinated cannabinoids, for instance, showed that the position of fluorine substitution had a dramatic effect on CB1 receptor binding, with some positions being detrimental. nih.gov These cross-scaffold comparisons are essential for developing a comprehensive understanding of how fluorine and the amino alcohol motif contribute to biological activity, guiding the design of future therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.